![molecular formula C23H26N4O4 B2936235 3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1192279-74-5](/img/structure/B2936235.png)

3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

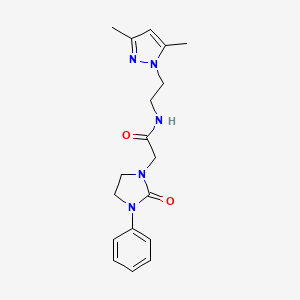

The compound is a benzodiazepine derivative with a piperazine group attached. Benzodiazepines are a class of psychoactive drugs used for various treatments such as anxiety, seizures, and insomnia. Piperazines are a broad class of chemical compounds, many with important pharmacological properties .

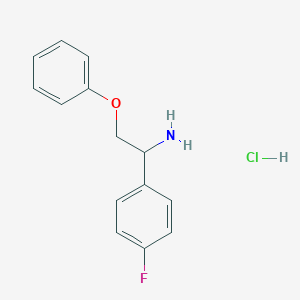

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups, including the benzodiazepine core and the piperazine ring. Detailed structural analysis would typically involve spectroscopic techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the presence of the benzodiazepine core and the piperazine ring. The compound’s reactivity might also be influenced by the methoxy group attached to the piperazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the benzodiazepine core, the piperazine ring, and the methoxy group .Scientific Research Applications

α1-Adrenergic Receptor Affinity

This compound has been studied for its affinity to α1-adrenergic receptors, which are critical targets for cardiovascular diseases. Research includes comparative analysis of structures and docking simulations to understand its potential therapeutic applications .

Antibacterial Activity

The antibacterial activity of this compound has been evaluated, particularly its efficacy against various bacterial strains at different concentrations. This includes studies on its structural and spectroscopic characterization .

Anti-inflammatory Properties

Investigations into the anti-inflammatory properties of derivatives of this compound have been conducted. This includes assessing the effect on transcription activity and expression of inflammatory markers .

Serotonin Receptor Binding

The compound’s binding affinity to serotonin receptors, specifically the 5-HT1A receptor, has been explored. This is significant for understanding its potential in treating neurological disorders .

Synthesis and Characterization

Research has been done on the synthesis and characterization of novel derivatives of this compound, including spectral analysis and elemental analysis to confirm structural integrity .

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and is a significant target for various neurological conditions treatment .

Mode of Action

The compound acts as an α-blocker . It lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

The compound affects the catecholamine pathway . It inhibits the reuptake and induces the release of the monoamine neurotransmitters . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neuron activation .

Pharmacokinetics

The compound is metabolized in the liver and excreted through the kidneys . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have been studied, and promising lead compounds have been identified .

Result of Action

The compound’s action results in the lowering of peripheral blood pressure without affecting the heart rate or intracranial blood pressure . This unique mechanism makes it prevent reflex tachycardia in patients .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s stability . Furthermore, the compound’s action can be modulated by the presence of other drugs or substances in the body .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4/c1-31-20-9-5-4-8-19(20)26-12-14-27(15-13-26)21(28)11-10-18-23(30)24-17-7-3-2-6-16(17)22(29)25-18/h2-9,18H,10-15H2,1H3,(H,24,30)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHUVJPEIPLGEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2936155.png)

![(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2936164.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2936166.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936168.png)